molecular formula C15H14N2O5 B8151152 4-Nitrophenyl 4-methoxybenzylcarbamate

4-Nitrophenyl 4-methoxybenzylcarbamate

Cat. No.: B8151152
M. Wt: 302.28 g/mol
InChI Key: HXZYNNNTGVWURB-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-methoxybenzylcarbamate is an organic compound characterized by its nitrophenyl and methoxybenzylcarbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 4-methoxybenzylcarbamate typically involves the reaction of 4-nitrophenol with 4-methoxybenzyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C.

Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 4-methoxybenzylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH⁻) or amines.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives or carboxylic acids.

  • Reduction: Production of amines or hydroxylamines.

  • Substitution: Generation of various substituted benzylcarbamate derivatives.

Scientific Research Applications

4-Nitrophenyl 4-methoxybenzylcarbamate has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound can be employed in biochemical assays to study enzyme activities and protein interactions.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Nitrophenyl 4-methoxybenzylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The nitrophenyl group can act as an electrophile, while the methoxybenzylcarbamate moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological processes and chemical reactions.

Comparison with Similar Compounds

4-Nitrophenyl 4-methoxybenzylcarbamate is unique due to its specific combination of functional groups. Similar compounds include:

  • 4-Nitrophenyl acetate: Lacks the methoxybenzylcarbamate group.

  • 4-Methoxybenzylcarbamate: Lacks the nitrophenyl group.

  • 4-Nitrophenol: Lacks the carbamate group.

Biological Activity

4-Nitrophenyl 4-methoxybenzylcarbamate is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18N2O4
  • Molecular Weight : 302.33 g/mol

The compound features a nitrophenyl group, a methoxybenzyl moiety, and a carbamate functional group, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Studies involving human cancer cell lines indicate that it induces apoptosis in various types of cancer cells, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

Case Study: Breast Cancer Cell Line

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 45 µM after 48 hours of exposure.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The nitro group is believed to play a crucial role in mediating reactive oxygen species (ROS) production, leading to oxidative stress and subsequent cell death in microbial and cancer cells.

Comparative Analysis with Related Compounds

To further understand the efficacy of this compound, it is useful to compare it with similar derivatives:

Compound Activity IC50/MIC
4-Nitrophenyl CarbamateModerate AntimicrobialMIC: 64 µg/mL
Methoxybenzyl CarbamateLow Anticancer ActivityIC50: >100 µM
Benzyl CarbamateLow AntimicrobialMIC: >128 µg/mL

Properties

IUPAC Name

(4-nitrophenyl) N-[(4-methoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-13-6-2-11(3-7-13)10-16-15(18)22-14-8-4-12(5-9-14)17(19)20/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZYNNNTGVWURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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